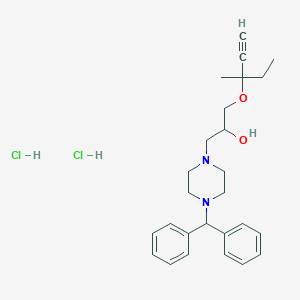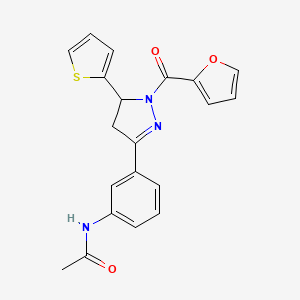
N-(2-aminoethyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis and Characterization of Phenylmethanesulfonamide Ligand
The synthesis of a new ligand, N-[2-cyclohexylmethoxy-4(1-(2,2′-bipyridinemethyl)amino)acetylamino] phenylmethanesulfonamide (NSC-PA), was achieved through a series of reactions starting from 2-amino-5-nitrophenol. The process involved hydroxyl-alkylation, amino-methylsulfonylation, nitro-reduction, amino-bromideacetylation, and N-alkylation. The resulting product exhibited a purity of over 98% as confirmed by HPLC, and its structure was validated using 1H NMR, IR, and MS techniques. This compound is intended for potential labeling with [99mTc(CO)3(H2O)3]+, which could be significant in the development of new imaging agents for breast cancer .
Binding Ability of N-Para-amino-phenylsulfonyl Derivatives
N-Para-amino-phenylsulfonyl derivatives of amino acids have demonstrated effective binding to Cu(II) ions. Potentiometric and spectroscopic studies revealed that these derivatives can deprotonate and bind to sulfonamide nitrogen below pH 5, forming stable mono- and bis-[N−, COO−] chelates. The sulfonamide nitrogen exhibits lower basicity compared to peptide amide nitrogen, and the binding does not require a distinct anchoring site for amide nitrogen deprotonation .
Asymmetric Cyclopropanations Catalyzed by Rhodium(II) N-(Arylsulfonyl)prolinate
The study of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has led to a method for synthesizing functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. The highest enantioselectivity was achieved using cyclic N-(arylsulfonyl)amino acids as ligands. The carbenoid structure significantly influenced the asymmetric induction, with the combination of electron-withdrawing and electron-donating groups yielding the best results. This method has practical applications in the enantioselective synthesis of 2-phenylcyclopropan-1-amino acid stereoisomers .
Ecofriendly Synthesis in Aqueous Medium
An ecofriendly synthetic approach was developed for the synthesis of benzenemethanesulfonamides and their N,N-diethyl substituted amido derivatives in an aqueous medium at room temperature. The optimized reaction conditions led to significant rate enhancement and excellent yields. The chemical structures of the synthesized compounds were confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and selected mass spectral data .
New Synthetic Approach to Phenylmethanesulfonamide Derivatives
A new synthetic route was explored based on the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, producing a highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imine, phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide. This compound exhibited high reactivity, as demonstrated by its alkylation reactions with various aromatic and heteroaromatic compounds .
Crystal Structures of Aminosulfonic Acids
The crystal structures of N-methylaminomethanesulfonic acid and disodium N-methyliminobis(methanesulfonate) dihydrate were determined. The former consists of zwitterions forming infinite chains, while the latter features layers of anions alternating with layers of Na+ ions. The study provided insights into the bond lengths of S-C, C-N, and S-O in solid aminosulfonic acids and their salts, with considerations of deprotonation effects and hydrogen bonding .
科学的研究の応用
New Synthetic Approaches and Chemical Reactions
- A study by Aizina et al. (2012) introduced a new synthetic route to phenylmethanesulfonamide derivatives, showcasing the reactivity of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. This demonstrates the compound's potential in alkylation reactions with various organic substrates (Aizina, Levkovskaya, & Rozentsveig, 2012).
Applications in Drug Metabolism Studies
- Zmijewski et al. (2006) utilized a microbial-based surrogate biocatalytic system with Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, illustrating the compound's utility in understanding drug metabolism and facilitating clinical investigations (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Inhibitor Design and Biological Activity
- Wong et al. (2010) explored the synthesis of sulfonamide-based kinase inhibitors, employing sulfonates and exploiting the SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. This work has implications for the development of cancer treatments, demonstrating the compound's role in the synthesis of potential serine-threonine kinase inhibitors (Wong, Griffin, Hardcastle, Northen, Wang, & Golding, 2010).
Thermodynamic Studies
- Research by Khoma (2017) on the thermodynamics of the dissociation of aminomethanesulfonic acid and its N-substituted derivatives in aqueous solutions contributes to our understanding of the effects of substituents on thermodynamic properties, which could be relevant for applications requiring specific solubility or stability conditions (Khoma, 2017).
Novel Compound Synthesis
- Chen et al. (2017) developed a method for selective lysine modification of native peptides via aza-Michael addition using vinylsulfonamides, highlighting a new application for these compounds in peptide and protein modification. This approach opens avenues for site-selective functionalization of biomolecules, with potential applications in drug development and biomarker research (Chen, Huang, Li, Zhu, Chen, Zhan, & Jiang, 2017).
特性
IUPAC Name |
N-(2-aminoethyl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c10-6-7-11-14(12,13)8-9-4-2-1-3-5-9/h1-5,11H,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTXCAOSNRHIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-1-phenylmethanesulfonamide | |
CAS RN |
190257-50-2 |
Source


|
| Record name | N-(2-aminoethyl)-1-phenylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)


![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)
![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)
![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)
![5-[4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2553346.png)

![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2553349.png)
![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)